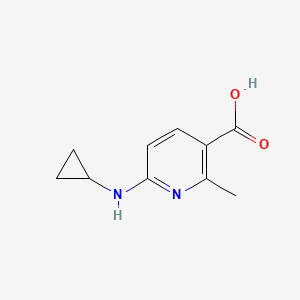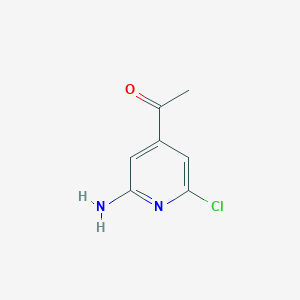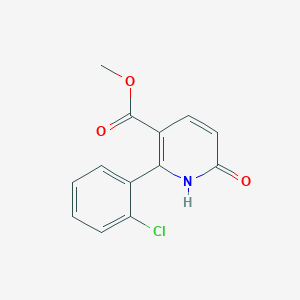
6-(Dimethylamino)-2-methylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethylamino)-2-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a dimethylamino group at the 6th position and a methyl group at the 2nd position on the nicotinic acid ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2-methylnicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylnicotinic acid with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing production costs.
化学反応の分析
Types of Reactions
6-(Dimethylamino)-2-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require reagents like alkyl halides or acyl chlorides, along with a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
6-(Dimethylamino)-2-methylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-(Dimethylamino)-2-methylnicotinic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an agonist or antagonist at certain receptors, modulating their function and downstream signaling pathways.
類似化合物との比較
Similar Compounds
6-(Dimethylamino)-2-methylpyridine: Similar structure but lacks the carboxylic acid group.
2-Methyl-6-aminonicotinic acid: Similar structure but has an amino group instead of a dimethylamino group.
6-(Dimethylamino)-2-methylquinoline: Similar structure but with a quinoline ring instead of a nicotinic acid ring.
Uniqueness
6-(Dimethylamino)-2-methylnicotinic acid is unique due to the presence of both the dimethylamino and carboxylic acid groups on the nicotinic acid ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
6-(dimethylamino)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-7(9(12)13)4-5-8(10-6)11(2)3/h4-5H,1-3H3,(H,12,13) |
InChIキー |
KHPBHLAWRVPPGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B15231625.png)



![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)


